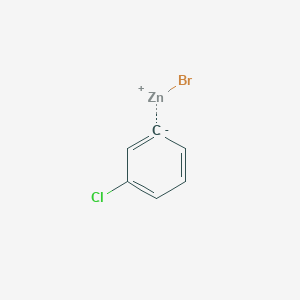

3-Chlorophenylzinc bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIENTIBAFVQAQC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)Cl.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318808 | |

| Record name | Bromo(3-chlorophenyl)zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339333-73-2 | |

| Record name | Bromo(3-chlorophenyl)zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemoselectivity of 3 Chlorophenylzinc Bromide

Comparison of Reactivity with Other Organometallic Species (e.g., Organolithium, Grignard)

Organozinc reagents, including 3-chlorophenylzinc bromide, generally exhibit lower reactivity compared to their organolithium and Grignard counterparts. wikipedia.org This reduced reactivity contributes to their enhanced chemoselectivity, allowing for a wider tolerance of functional groups within a molecule. wikipedia.orgsigmaaldrich.com

The reactivity of organometallic compounds is intrinsically linked to the polarity of the carbon-metal bond. In organolithium and Grignard reagents, the carbon-metal bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. quora.comlibretexts.org This high reactivity, while useful for many transformations, can be a drawback when sensitive functional groups are present, often leading to side reactions. quora.com

In contrast, the carbon-zinc bond in organozinc halides like this compound is less ionic in character. wikipedia.org This results in a "softer" nucleophile that is less prone to react with electrophilic functional groups such as esters, ketones, and nitriles under standard conditions. wikipedia.orgsigmaaldrich.com This moderation of reactivity allows for selective transformations on more reactive sites within a complex molecule. For instance, while Grignard reagents readily add to esters, organozinc reagents are significantly more stable towards them. wikipedia.org

The formation of organozinc reagents can also be more tolerant of structural variations in the starting organic halide compared to the formation of Grignard and organolithium reagents. msu.edu While the reactivity of alkyl halides in forming Grignard reagents follows the order I > Br > Cl, organozinc reagents can be prepared from a broader range of halides, including chlorides, especially with activated forms of zinc. sigmaaldrich.commsu.edu

However, it is important to note that the reactivity of Grignard reagents can be complex and influenced by factors such as the specific halide, solvent, and the presence of aggregates in solution. quora.com

Interactive Table: Comparison of Reactivity

| Organometallic Reagent | General Reactivity | Common Side Reactions | Functional Group Tolerance |

| Organolithium | Very High | Reaction with acidic protons, attack on a wide range of electrophiles | Low |

| Grignard Reagent | High | Wurtz coupling, reaction with sensitive functional groups | Moderate |

| This compound | Moderate | Generally fewer side reactions | High wikipedia.orgsigmaaldrich.com |

Intrinsic Functional Group Tolerance in this compound Reactions

A significant advantage of organozinc reagents like this compound is their remarkable tolerance for a variety of functional groups that are often incompatible with more reactive organometallic compounds. wikipedia.orgsigmaaldrich.com This chemoselectivity is a cornerstone of their utility in modern organic synthesis, enabling the construction of complex molecules without the need for extensive protecting group strategies.

Compatibility with Electrophilic and Protogenic Functionalities

This compound and other organozinc halides exhibit excellent compatibility with a range of electrophilic functional groups. Esters, amides, nitriles, and ketones are generally well-tolerated, allowing for selective reactions at other sites in the molecule. sigmaaldrich.com This is in stark contrast to Grignard and organolithium reagents, which readily react with these functionalities. masterorganicchemistry.com

The tolerance extends to protogenic (acidic) functional groups to a certain degree. While highly acidic protons will still react, organozinc reagents are less basic than their lithium and magnesium counterparts, offering a wider window of compatibility. libretexts.org

Research has demonstrated the successful use of functionalized arylzinc reagents containing sensitive groups in cross-coupling reactions. nih.gov For example, arylzinc halides bearing ester, cyano, and even some ketone functionalities can be prepared and utilized in subsequent transformations. sigmaaldrich.comorganic-chemistry.org The use of highly reactive "Rieke Zinc" has been instrumental in preparing functionalized organozinc reagents from the corresponding bromides and chlorides, tolerating groups like nitriles, esters, and amides. sigmaaldrich.com

Orthogonal Reactivity Profiles in Complex Substrates

The concept of orthogonal reactivity refers to the ability to selectively perform a reaction at one site in a molecule without affecting other reactive sites. The chemoselectivity of this compound makes it an ideal reagent for achieving such orthogonal transformations in complex substrates.

For instance, in a molecule containing both an aldehyde and a less reactive ketone, an organolithium or Grignard reagent would likely react with both. In contrast, an organozinc reagent can be employed to selectively react with the more electrophilic aldehyde. This principle is crucial in multi-step syntheses where preserving specific functional groups is essential.

The tolerance of this compound for halide substituents, such as the chloro group on the aromatic ring, further exemplifies its orthogonal reactivity. This allows for its use in reactions like Negishi cross-coupling, where the carbon-zinc bond is selectively cleaved while the carbon-chlorine bond remains intact for potential subsequent transformations. nih.gov Studies have shown that even aryl halides containing chloro or bromo groups can be converted to the corresponding organozinc reagents and used in cross-coupling reactions. nih.gov

Influence of Reaction Conditions on Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound can be significantly influenced by the reaction conditions, including the choice of solvent, temperature, and the presence of additives. researchgate.net

Effects of Solvents and Temperature

The solvent plays a crucial role in the formation and reactivity of organozinc reagents. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly used. uni-muenchen.dersc.orgbeilstein-journals.org THF is often a good solvent for the formation of organozinc compounds. beilstein-journals.org However, in some cases, DME has been shown to be superior, leading to more reactive organometallic species. rsc.org The choice of solvent can impact the aggregation state and the solubility of the organozinc reagent, thereby affecting its reactivity. researchgate.netuni-muenchen.dersc.org For instance, the use of THF can lead to the formation of soluble organozinc species, which can be crucial for efficient reactions. researchgate.net

Temperature also has a strong effect on reaction rates. rsc.org Lowering the temperature can sometimes reduce the rate of unwanted side reactions, thereby increasing selectivity. uni-muenchen.de Conversely, increasing the temperature can accelerate the desired reaction, leading to higher conversions in shorter times. rsc.org

Role of Stoichiometric and Catalytic Additives

Additives can have a profound impact on the reactivity and selectivity of organozinc reactions. Lithium chloride (LiCl) is a common and often essential additive. rsc.orgresearchgate.net The presence of a stoichiometric amount of LiCl can break down organozinc aggregates, forming more soluble and reactive "ate" complexes (zincates). rsc.orgescholarship.org This can lead to a significant increase in reaction rates and yields.

Catalytic additives are also frequently employed, particularly in cross-coupling reactions. Palladium and nickel complexes are common catalysts for Negishi cross-coupling reactions, where the organozinc reagent transfers its organic group to the catalyst. wikipedia.orgorganic-chemistry.org The choice of catalyst and ligands can influence the efficiency and selectivity of the coupling process. Furthermore, cobalt halides have been used to catalyze the formation of arylzinc compounds from aryl halides. organic-chemistry.orgresearchgate.net

Interactive Table: Effects of Reaction Conditions

| Condition | Effect on Reactivity | Effect on Selectivity |

| Solvent | Can significantly alter reactivity; DME may be more effective than THF in some cases. rsc.org | Can influence the reaction pathway and product distribution. |

| Temperature | Higher temperatures generally increase reaction rates. rsc.org | Can affect the balance between desired and undesired reactions. |

| Additives (e.g., LiCl) | Can increase reactivity by forming more soluble and reactive zincates. rsc.orgescholarship.org | Can improve selectivity by promoting the desired reaction pathway. |

| Catalysts (e.g., Pd, Ni) | Essential for facilitating cross-coupling reactions. wikipedia.orgorganic-chemistry.org | The choice of catalyst and ligands can control the outcome of the reaction. |

Selective C-C Bond Formations via Nickel Catalysis

Nickel catalysis has become a powerful tool for the formation of carbon-carbon bonds, and this compound is a competent coupling partner in these transformations. Nickel-catalyzed cross-coupling reactions often provide a cost-effective and highly efficient alternative to traditional palladium-catalyzed systems. These reactions enable the coupling of this compound with a variety of organic electrophiles, including aryl and alkyl halides.

A notable application is the reductive cross-electrophile coupling of aryl bromides with primary alkyl bromides. In these reactions, a nickel catalyst, often in conjunction with a specialized ligand, facilitates the formation of a new C(sp²)-C(sp³) bond. For instance, the use of a spiro-bidentate-pyox ligand with a nickel catalyst has been shown to be effective in coupling various aryl bromides with primary alkyl bromides. ynu.edu.cn While not explicitly detailing the use of this compound, the established reactivity of aryl bromides in these systems provides a strong precedent for its successful application. The general reaction conditions often involve a stoichiometric reductant, such as zinc or manganese, to maintain the active nickel catalytic species. ynu.edu.cnrsc.org

The chemoselectivity of these reactions is a key feature. In substrates containing multiple reactive sites, such as an aryl bromide and an α-cyano alkyl triflate, nickel catalysis can selectively activate one site over the other. For example, in a nickel-catalyzed reductive coupling, an α-triflyloxy nitrile was coupled with a chlorosilane without observing cross-electrophile coupling of an aryl bromide present in the same molecule. rsc.org This highlights the potential for selective functionalization of complex molecules using this compound.

| Electrophile | Catalyst/Ligand | Reductant | Solvent | Product Type | Reference |

| Primary Alkyl Bromide | NiCl₂/Spiro-bidentate-pyox | Zn | NMP | Alkylated Arene | ynu.edu.cn |

| α-Triflyloxy Nitrile | (Ph₃P)₂NiCl₂/Bipyridine | Zn | DMA | α-Silyl Nitrile | rsc.org |

| Aryl Bromide | NiBr₂/Photoredox Catalyst | Et₃N | DMF | Biaryl | nih.gov |

NMP: N-methylpyrrolidone, DMA: Dimethylacetamide, DMF: Dimethylformamide

Mechanistic Divergences in Nickel-Mediated Processes

The mechanisms of nickel-catalyzed cross-coupling reactions are often complex and can diverge based on the specific reaction conditions, ligands, and substrates involved. A central theme in these mechanisms is the ability of nickel to access multiple oxidation states, primarily Ni(0), Ni(I), Ni(II), and Ni(III). researchgate.net

For the cross-coupling of C(sp²) and C(sp³) electrophiles, two prominent mechanistic cycles are often considered. Mechanism I typically involves the reaction of a Ni(0) species with the C(sp²) electrophile (e.g., an aryl bromide derived from this compound) to form a Ni(II) intermediate. This is followed by the involvement of a radical generated from the C(sp³) electrophile. rsc.org

Mechanism II , in contrast, can proceed through a series of one-electron steps involving Ni(I) and Ni(III) intermediates. rsc.org In many nickel-catalyzed reactions involving radical intermediates, a key step is the capture of a carbon-centered radical by a nickel complex. rsc.org Studies have investigated whether this proceeds through a stepwise pathway involving a discrete Ni(III) intermediate or a concerted pathway. Evidence from kinetic and spectroscopic studies suggests that for nickel-aryl complexes, a concerted radical capture and carbon-carbon bond formation pathway may be favored, bypassing a formal Ni(III) species. rsc.org

The nature of the ligand plays a crucial role in directing the reaction pathway. Redox-active ligands can facilitate radical capture and C-C bond formation, highlighting the intricate interplay between the ligand and the nickel center. rsc.org Furthermore, in cross-electrophile couplings, monovalent nickel species are proposed to activate C(sp³) electrophiles to generate radical intermediates through an inner-sphere electron transfer mechanism. researchgate.net

Copper-Promoted and Catalyzed Reactions

Copper catalysis offers a complementary approach to nickel and palladium for C-C bond formation, often with different reactivity profiles and substrate scope. This compound is a suitable nucleophile in a variety of copper-mediated transformations.

Conjugate Additions to Unsaturated Carbonyls (Michael Additions)

Organozinc reagents, in the presence of a copper catalyst, can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition. This process is a powerful method for the formation of C-C bonds and the creation of new stereocenters. The reaction of Grignard reagents, which are closely related to organozinc reagents, with cyclic enones in the presence of a copper salt and a chiral ligand can proceed with high enantioselectivity. For instance, the addition of alkylmagnesium bromides to cyclohexenone using a copper(I) source and a chiral ferrocenyl diphosphine ligand can yield the 1,4-addition product in high enantiomeric excess.

Similarly, copper-catalyzed conjugate additions to thiochromones have been demonstrated with Grignard reagents, tolerating a range of functional groups on the aromatic ring of the nucleophile. These precedents suggest that this compound would be a viable nucleophile for the asymmetric conjugate addition to various Michael acceptors, providing access to chiral β-(3-chlorophenyl) substituted carbonyl compounds.

Reductive Coupling and Allylation Reactions

Copper-catalyzed reductive cross-coupling reactions provide a means to form C-C bonds between two different electrophiles. For example, nonactivated alkyl tosylates and mesylates can be coupled with aryl bromides using a copper catalyst. While this specific example uses an aryl bromide as the electrophile, the versatility of organozinc reagents in copper catalysis suggests the potential for analogous couplings involving this compound as the nucleophilic partner.

Copper-catalyzed allylic substitution is another important C-C bond-forming reaction. These reactions can proceed with high regio- and stereoselectivity. Chiral organocopper species, generated in situ, can react with allylic electrophiles to form new stereogenic centers. The use of organozinc reagents in copper-catalyzed asymmetric allylic substitution has been explored, demonstrating the feasibility of employing reagents like this compound in such transformations to generate chiral allylated arenes.

Sulfenylation Reactions with Sulfonyl Chlorides

A notable application of copper catalysis with organozinc reagents is the synthesis of thioethers through reactions with sulfonyl chlorides. In a copper(I)-promoted reaction, various aryl and heteroarylzinc bromides react with aromatic sulfonyl chlorides in the presence of triphenylphosphine (B44618) (PPh₃) to afford diaryl sulfides in good to excellent yields. rsc.org This methodology is significant as it utilizes readily available and inexpensive sulfonyl chlorides as the sulfur source. The reaction is believed to proceed through a radical mechanism initiated by the organozinc reagent. rsc.org This protocol is tolerant of various functional groups, including nitro and cyano groups, making it a versatile tool for the synthesis of functionalized diaryl sulfides. rsc.org Given the demonstrated scope, this compound is expected to be a suitable substrate for this transformation, leading to the corresponding 3-chlorophenyl sulfide (B99878) derivatives.

| Organozinc Reagent | Sulfonyl Chloride | Catalyst/Additive | Product | Yield | Reference |

| PhZnBr·LiCl | ArSO₂Cl | CuI/PPh₃ | Diaryl Sulfide | Good-Excellent | rsc.org |

| Arylzinc Bromide | ArSO₂Cl | CuI/PPh₃ | Diaryl Sulfide | Good-Excellent | rsc.org |

Ar represents an aromatic group.

Iron-Catalyzed Cross-Coupling Reactions

Iron catalysis has gained significant attention as a more sustainable and economical alternative to precious metal catalysis for cross-coupling reactions. Iron catalysts can effectively promote the coupling of organometallic reagents with organic halides.

The cross-coupling of aryl Grignard reagents with alkyl halides is a well-established iron-catalyzed reaction. These reactions often employ simple iron salts like iron(III) chloride (FeCl₃) in the presence of ligands such as tetramethylethylenediamine (TMEDA). The use of organozinc reagents in iron-catalyzed cross-coupling reactions is also known. For example, a domino iron-catalyzed magnesiation–cross-coupling reaction has been reported for the coupling of aryl bromides with alkenyl halides.

While specific examples detailing the use of this compound in iron-catalyzed cross-coupling are not as prevalent as for nickel and copper, the existing literature provides a strong foundation for its potential application. The general mechanisms for these reactions are thought to involve low-valent iron species, potentially operating through Fe(II)/Fe(III) or even Fe(-II) catalytic cycles. The ability of iron catalysts to couple a wide range of aryl organometallics with various electrophiles suggests that this compound would be a competent partner in these transformations, offering a greener route to the synthesis of 3-chloro-substituted biaryls and alkylated arenes.

Mannich-type Reactions and α-Branched Amine Synthesis

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds and their derivatives. beilstein-journals.org The use of organozinc reagents like 2-chlorophenylzinc bromide in this reaction, often termed an organometallic Mannich reaction, significantly broadens its scope, allowing for the introduction of aryl groups that are challenging to install using traditional methods. beilstein-journals.orgbeilstein-journals.org This approach has proven highly effective for the straightforward synthesis of α-branched amines, which are prevalent motifs in biologically active compounds. acs.org

A key advantage of using 2-chlorophenylzinc bromide is its convenient generation in situ under Barbier-like conditions. acs.org This method involves reacting an aryl halide, a carbonyl compound (or its precursor), an amine, and a metal, such as zinc dust, in a single pot. acs.org The organozinc reagent is formed and consumed in the same reaction vessel, avoiding the need to isolate the often-unstable organometallic intermediate. mdpi.com

In a typical procedure, 2-bromochlorobenzene is treated with activated zinc dust in a suitable solvent like acetonitrile (B52724). mdpi.com The reaction is often facilitated by a cobalt(II) bromide catalyst, which promotes the oxidative insertion of zinc into the carbon-bromine bond to yield 2-chlorophenylzinc bromide. mdpi.comresearchgate.net This in situ generated reagent is then immediately available to participate in the subsequent multicomponent coupling. mdpi.comacs.org This experimental simplicity makes the process highly practical and efficient for creating libraries of complex molecules. acs.org

The primary application of 2-chlorophenylzinc bromide in Mannich-type MCRs is the synthesis of complex amine scaffolds, specifically α-amino esters and benzylamines. mdpi.com These structures form the core of numerous pharmaceutical agents. nih.gov

For example, the three-component reaction between 2-chlorophenylzinc bromide, an amine, and an alkyl glyoxylate (B1226380) (an aldehyde equivalent) provides direct access to α-aryl-α-amino esters. mdpi.comnih.gov A notable application is the synthesis of the ethyl and methyl esters of 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, which are analogues of the antiplatelet drug Clopidogrel. mdpi.comsigmaaldrich.com

Similarly, reacting 2-chlorophenylzinc bromide with an amine and paraformaldehyde (a source of formaldehyde) efficiently yields complex benzylamines. mdpi.com This strategy has been successfully employed to construct the benzylamine (B48309) core of Ticlopidine, another important antiplatelet drug. mdpi.comnih.gov The reaction demonstrates high yields, highlighting the reagent's utility in forging sterically hindered C-C bonds to create complex amine frameworks. mdpi.com

Strategic Use in the Synthesis of Biologically Relevant Molecules

The true power of 2-chlorophenylzinc bromide in MCRs is realized in its application as a key step in the total synthesis of commercially significant, biologically active molecules. mdpi.com Its ability to introduce the 2-chlorophenyl moiety in a single, efficient step has made it a valuable tool in medicinal and process chemistry. nih.govscilit.com

Construction of Specific Heterocyclic Systems

The multicomponent reaction involving 2-chlorophenylzinc bromide is instrumental in the construction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) heterocyclic system. nih.govresearchgate.net This scaffold is the central pharmacophore for a class of antiplatelet agents known as P2Y12 inhibitors, which includes Clopidogrel and Ticlopidine. researchgate.netnih.gov

In the synthesis of Clopidogrel analogues, the amine component used is 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. mdpi.com The MCR efficiently couples this heterocyclic amine with 2-chlorophenylzinc bromide and an alkyl glyoxylate to assemble the final drug scaffold in one pot. mdpi.com For the synthesis of Ticlopidine, the same thienopyridine amine is reacted with 2-chlorophenylzinc bromide and paraformaldehyde. mdpi.com This approach provides a more straightforward and higher-yielding alternative to traditional multi-step syntheses. nih.gov

Methodological Studies in Drug Scaffold Preparation

Extensive methodological studies have been conducted to optimize the synthesis of drug scaffolds like Clopidogrel and Ticlopidine using 2-chlorophenylzinc bromide. mdpi.comnih.gov Research has focused on the influence of reagent stoichiometry, temperature, and reaction time to maximize yield and purity. mdpi.com

In the synthesis of a Clopidogrel analogue, it was found that the amount of the organozinc reagent is critical. At least 2.5 equivalents of 2-chlorophenylzinc bromide were required for the reaction to proceed, with 3.0 equivalents leading to complete conversion of the amine and an 82% isolated yield. mdpi.com

The amount of the glyoxylate component also significantly impacts the reaction outcome. Using at least 2.0 equivalents of ethyl glyoxylate was necessary to achieve quantitative consumption of the starting amine. mdpi.com

These optimization studies demonstrate that the three-component Mannich-type reaction using 2-chlorophenylzinc bromide is a reliable and robust methodology for the practical and efficient synthesis of important drug scaffolds. mdpi.com This strategy was successfully used to produce Ticlopidine in a 95% yield. mdpi.com

Role in the Synthesis of Value Added Molecules

Application in Pharmaceutical Synthesis

The 3-chlorophenyl moiety is a key structural feature in a number of pharmaceutical agents. This compound serves as a crucial building block in the synthesis of these drugs and their intermediates. For example, related arylzinc reagents have been utilized in the synthesis of intermediates for drugs like Clopidogrel, an antiplatelet agent. researchgate.netnih.govmdpi.comnih.gov The ability to efficiently and selectively introduce this group is critical for the development of new and improved therapeutic agents.

Coupling with Organic Halides (Aryl, Vinyl, Alkyl)

Application in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is also employed in the synthesis of agrochemicals. The presence of a chlorinated aromatic ring can impart desirable properties to pesticides and herbicides, such as enhanced biological activity and metabolic stability. The use of this compound in cross-coupling reactions provides a reliable method for incorporating this important structural unit into new agrochemical candidates.

Conclusion

3-Chlorophenylzinc bromide has established itself as a valuable and versatile reagent in the toolkit of the modern organic chemist. Its favorable combination of reactivity, selectivity, and functional group tolerance makes it an ideal nucleophile for a wide range of synthetic transformations, most notably the Negishi cross-coupling reaction. From the fundamental construction of carbon-carbon bonds to the synthesis of complex and valuable molecules for the pharmaceutical and agrochemical industries, this compound continues to play a significant role in advancing the frontiers of organic synthesis.

Mechanistic Insights into Reactions Involving 3 Chlorophenylzinc Bromide

Detailed Investigation of Oxidative Addition Mechanisms

The formation of 3-chlorophenylzinc bromide itself proceeds via the oxidative addition of 3-chlorobromobenzene to metallic zinc. This process is a heterogeneous reaction occurring on the surface of the zinc metal. Mechanistically, it is understood to be a two-step sequence:

Oxidative Addition: An initial reaction where the aryl halide adds to the zinc surface, forming a surface-bound organozinc species (Ar-Zn-X) nih.gov. This step involves the formal oxidation of zinc from Zn(0) to Zn(II). The reactivity of the aryl halide is a critical factor, with bond strength and ease of reduction influencing the reaction rate.

Solubilization: The surface-bound organozinc intermediate is then solubilized into the reaction solvent, typically tetrahydrofuran (B95107) (THF), to become a useful reagent in solution nih.gov.

The mechanism can be influenced by the solvent. For instance, polar aprotic solvents can facilitate the reaction even without salt additives, though their removal can be problematic nih.gov. The choice of halide in the starting material (e.g., 3-chlorobromobenzene vs. 3-chloroiodobenzene) also impacts the rate of oxidative addition, consistent with typical C-X bond reactivities (C-I > C-Br > C-Cl) wikipedia.org.

Elucidation of Intermediates in Catalytic Cycles

During a palladium-catalyzed Negishi coupling involving this compound, several key intermediates are formed. After the initial oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, a square planar Pd(II) species, trans-[Pd(Ar)(X)L2], is typically formed mit.edu.

The subsequent transmetalation with this compound yields a diarylpalladium(II) intermediate, [Pd(Ar)(3-ClC6H4)L2] wikipedia.org. For the final C-C bond-forming step, reductive elimination, to occur, this complex must adopt a cis configuration. Therefore, a trans-to-cis isomerization is often a necessary step in the catalytic cycle wikipedia.org. The facility of this isomerization and the subsequent reductive elimination are influenced by the steric and electronic properties of the ligands (L) and the aryl groups.

Complications in the catalytic cycle can arise from side reactions involving these intermediates. For example, a second transmetalation event can occur where the diarylpalladium intermediate reacts with another molecule of the organozinc reagent. This can lead to the formation of symmetrical homocoupling byproducts wikipedia.orgacs.org. Kinetic and computational studies have explored the competition between the desired reductive elimination and these undesired secondary transmetalation pathways researchgate.net.

Novel heterobimetallic palladium-zinc complexes have also been observed and proposed as potential intermediates or off-cycle species uni-muenchen.de. These complexes, which may feature a direct Pd-Zn bond, could modulate the activity and stability of the palladium catalyst uni-muenchen.de.

Exploration of Radical Pathways in Organozinc Reactivity

While many reactions of organozinc reagents are described by polar, ionic mechanisms, the involvement of radical pathways through single-electron transfer (SET) has also been proposed and investigated.

A single-electron transfer (SET) mechanism is defined by the transfer of one electron from a donor to an acceptor species at some point during the reaction, leading to the formation of radical intermediates iupac.org. For organozinc compounds, SET pathways have been suggested, particularly in their formation from alkyl iodides and zinc metal, where transient radical intermediates are plausible nih.gov.

In the context of cross-coupling reactions, photoredox catalysis has demonstrated that organozinc reagents can act as precursors to alkyl radicals zioc.ru. Under visible light irradiation with a suitable photocatalyst, an organozinc compound can undergo a single-electron oxidation to generate a carbon-centered radical, which can then participate in subsequent bond-forming reactions zioc.ru. While this has been shown for alkylzinc reagents, it opens the possibility for similar radical pathways for arylzinc compounds under specific photoredox or electrochemical conditions. Some nickel-catalyzed reactions involving organozinc reagents are also thought to proceed via mechanisms that involve radical intermediates and Ni(I)/Ni(III) catalytic cycles, diverging from the more common Ni(0)/Ni(II) pathway nih.gov.

The definitive proof for the existence of radical intermediates often comes from radical trapping experiments. In these experiments, a compound known as a "radical trap" or "radical clock" is added to the reaction mixture.

Radical Traps: Molecules like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are stable radicals that can react rapidly with transient radical intermediates. The formation and detection of a TEMPO-adduct provide strong evidence for a radical mechanism. In one study, the addition of TEMPO to a cobalt-catalyzed reaction involving an organozinc reagent and an alkyl halide significantly suppressed product formation and led to the detection of the TEMPO-alkyl adduct, confirming a radical pathway for the alkyl halide activation acs.org.

Radical Clocks: These are molecules that undergo a rapid and predictable rearrangement if they exist as a radical intermediate. The observation of the rearranged product is indicative of a radical pathway. For example, the use of a cyclopropylmethyl halide as a substrate would be expected to yield a ring-opened product if a cyclopropylmethyl radical is formed acs.org. Conversely, the absence of rearranged products in certain systems has been used as evidence against the involvement of free radical intermediates researchgate.net.

These experiments are crucial for distinguishing between polar and radical pathways, although the specific application of these tests to reactions of this compound is not extensively detailed in the provided search results. However, the principles are broadly applicable to mechanistic investigations of organometallic reagents.

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions involving organozinc reagents researchgate.netnih.gov. These theoretical studies provide detailed information about the structures of intermediates and transition states, as well as the energetic profiles of entire catalytic cycles.

DFT calculations can be used to:

Determine Reaction Energetics: Calculate the free energy barriers for each elementary step (oxidative addition, transmetalation, reductive elimination), helping to identify the rate-determining step of the reaction nih.gov.

Evaluate Competing Pathways: Compare the energy profiles of different possible mechanisms (e.g., polar vs. radical, different transmetalation pathways) to predict the most likely route the reaction will take. For instance, DFT studies have been used to analyze the competition between reductive elimination and a second transmetalation step that leads to homocoupling byproducts researchgate.net.

Rationalize Ligand and Substrate Effects: Model how changes in the phosphine ligand or substituents on the aryl groups affect the energies of intermediates and transition states, thereby explaining observed trends in reactivity and selectivity.

Investigate the Role of Additives: Computational studies have explored the multifaceted role of additives like zinc metal in nickel-catalyzed reactions, showing it can act as a reductant and that the resulting zinc salts can facilitate key steps like CO2 insertion nih.gov.

Predict Solvation Structures: Ab initio molecular dynamics simulations, validated by spectroscopic methods like X-ray absorption spectroscopy, can model the structure and coordination environment of organozinc reagents like this compound in solution, which is critical for understanding their reactivity researchgate.net.

| Computational Method | Information Obtained | Relevance to this compound Reactions |

|---|---|---|

| Density Functional Theory (DFT) | Transition state energies, reaction energy profiles, intermediate structures. | Predicting the rate-determining step, understanding ligand effects, and rationalizing byproduct formation in Negishi coupling. |

| Ab Initio Molecular Dynamics | Solvation structure, coordination numbers in solution. | Provides a realistic model of the reagent's structure in THF prior to reaction researchgate.net. |

| Time-Dependent DFT (TD-DFT) | Simulated spectroscopic data (e.g., XANES). | Validates the accuracy of computed solution structures against experimental data researchgate.net. |

Advanced Research Directions and Broader Impact of Arylzinc Bromide Chemistry

Development of Novel Organozinc Reagent Architectures

The structural diversity of organozinc reagents is intrinsically linked to their reactivity and applicability. Current research is focused on the design and synthesis of novel organozinc architectures with tailored properties. This includes the development of reagents with increased stability, solubility, and unique reactivity profiles. For instance, the incorporation of directing groups or chiral auxiliaries onto the aryl scaffold can enable highly regioselective and stereoselective transformations.

While specific examples for 3-Chlorophenylzinc bromide are not extensively documented, the general strategies for creating functionalized arylzinc reagents are applicable. Methods for the preparation of functionalized organozinc compounds often involve the direct insertion of zinc into organic iodides and bromides, a process that can be significantly enhanced by the presence of lithium chloride (LiCl) in ethereal solvents like tetrahydrofuran (B95107) (THF). organic-chemistry.org This approach allows for the synthesis of a wide array of aryl- and heteroarylzinc reagents bearing sensitive functional groups. organic-chemistry.org Another innovative approach involves the use of cobalt catalysis for the preparation of arylzinc intermediates from aryl bromides and zinc dust in acetonitrile (B52724). researchgate.net

Table 1: Methods for the Preparation of Functionalized Arylzinc Halides

| Method | Precursor | Reagents | Key Features |

| Direct Zinc Insertion | Aryl Iodide/Bromide | Zn powder, LiCl, THF | High yields, broad functional group tolerance. organic-chemistry.org |

| Cobalt-Catalyzed Zincation | Aryl Bromide | Zn dust, Cobalt Halide | Mild conditions, good to excellent yields. researchgate.net |

| Indium-Catalyzed Zinc Insertion | Aryl Iodide/Bromide | Zn powder, InCl₃, LiCl | Catalytic system for polyfunctional arylzinc halides. nih.gov |

These methodologies provide a foundation for the potential synthesis and utilization of novel this compound derivatives in complex synthetic endeavors.

Expanding the Scope of Zinc-Mediated C-Heteroatom Bond Formations

While organozinc reagents are renowned for their utility in C-C bond formation, a growing area of research is their application in the construction of carbon-heteroatom (C-N, C-O, C-S, etc.) bonds. This expansion of scope opens up new avenues for the synthesis of a diverse range of functional molecules, including pharmaceuticals, agrochemicals, and materials.

The development of new catalytic systems is crucial for advancing zinc-mediated C-heteroatom bond formations. This involves the design of ligands that can modulate the reactivity of the zinc center and facilitate the desired bond-forming event. Although specific applications of this compound in this context are not widely reported, the general principles of arylzinc reactivity suggest its potential as a nucleophilic partner in such transformations.

Integration of Organozinc Chemistry with Other Catalytic Strategies

The synergy between different catalytic modes can lead to the development of highly innovative and powerful synthetic transformations. The integration of organozinc chemistry with other catalytic strategies, such as photoredox catalysis, enzymatic catalysis, and electrochemistry, is a burgeoning field of research.

For example, the combination of photoredox catalysis with Negishi cross-coupling reactions allows for the formation of C-C bonds under mild conditions, often at room temperature and with visible light as the energy source. This approach can provide access to reactive intermediates that are not readily accessible through traditional thermal methods. The functional group tolerance of arylzinc reagents like this compound makes them well-suited for such integrated catalytic systems.

Innovations in Reaction Engineering for Organozinc Processes

The translation of synthetic methodologies from the laboratory to an industrial scale requires careful consideration of reaction engineering principles. Innovations in this area are focused on developing safer, more efficient, and scalable processes for the synthesis and application of organozinc reagents.

Continuous flow chemistry is a particularly promising technology for organozinc processes. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The ability to handle hazardous reagents and intermediates in a closed system is a significant advantage of flow chemistry. The development of robust flow protocols for the generation and in-situ consumption of arylzinc bromides, including potentially this compound, would represent a significant advancement in the practical application of these reagents.

Theoretical and Computational Advances in Organozinc Chemistry

Theoretical and computational studies provide invaluable insights into the mechanisms, reactivity, and selectivity of organozinc reactions. Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways, predict transition state geometries, and rationalize experimental observations.

Recent computational studies have shed light on the mechanism of zinc-catalyzed Suzuki-Miyaura coupling reactions, suggesting a pathway that proceeds via an initial transmetalation process to form aryl zincates. rsc.org Such studies are crucial for the rational design of new catalysts and the optimization of reaction conditions. While specific computational studies on this compound may be limited, the application of these methods to the broader class of arylzinc reagents is enhancing our fundamental understanding of their chemical behavior.

Potential for New Synthetic Pathways to Complex Molecular Structures

The unique reactivity and functional group tolerance of arylzinc bromides make them powerful tools for the synthesis of complex molecular structures, including natural products and pharmaceuticals. The Negishi cross-coupling reaction, which utilizes organozinc reagents, is a cornerstone of modern organic synthesis. wikipedia.org

The application of this compound in the synthesis of complex molecules would likely involve its participation in palladium- or nickel-catalyzed cross-coupling reactions. For instance, a Negishi coupling between this compound and a suitable organic halide could be employed to construct a key biaryl linkage in a larger molecule. The versatility of arylzinc reagents allows for their use in a wide range of coupling reactions, including those that form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgorganic-chemistry.org

Table 2: Key Cross-Coupling Reactions Involving Arylzinc Reagents

| Reaction Name | Coupling Partners | Catalyst | Bond Formed |

| Negishi Coupling | Organozinc Reagent + Organic Halide/Triflate | Pd or Ni | C-C wikipedia.org |

| Suzuki-Miyaura Coupling | Organoboron Reagent + Organic Halide (can be Zn-mediated) | Pd or Ni | C-C aablocks.comlibretexts.org |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide (can involve zinc acetylides) | Pd and Cu | C(sp)-C(sp²) wikipedia.orglibretexts.org |

The continued development of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of arylzinc bromides, including this compound, in the construction of increasingly complex and valuable molecules.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3-Chlorophenylzinc bromide in academic laboratories?

- Methodological Answer : The compound is typically synthesized via transmetallation of 3-chlorophenylmagnesium bromide with anhydrous zinc bromide (ZnBr₂) in tetrahydrofuran (THF) under strict inert conditions (argon/nitrogen atmosphere). Prior activation of zinc (e.g., washing with dilute HCl) enhances reactivity. Reaction progress can be monitored by quenching aliquots and analyzing via GC-MS for residual halide content .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use flame-dried glassware and work in a glovebox or fume hood to prevent moisture/oxygen exposure. Quench residues with isopropanol to deactivate reactive zinc species. Waste must be segregated, neutralized, and disposed through certified hazardous waste services to avoid environmental contamination .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ ¹H/¹³C NMR spectroscopy in deuterated THF to verify the aryl group. Quantify active zinc content via iodometric titration. Complementary techniques like inductively coupled plasma mass spectrometry (ICP-MS) can assess trace metal impurities .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the stability and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : THF or diethyl ether at –20°C to 0°C minimizes decomposition. Elevated temperatures (>25°C) risk ligand dissociation, forming inactive Zn aggregates. Optimize catalytic systems (e.g., Pd(0) with bulky phosphine ligands) to suppress β-hydride elimination side reactions. Kinetic studies via in situ IR spectroscopy can track intermediate species .

Q. What strategies address discrepancies in reported yields for Negishi couplings using this compound?

- Methodological Answer : Contradictions often arise from competitive halide exchange (e.g., Br⁻ leaching from ZnBr₂) poisoning palladium catalysts. Pre-purify the organozinc reagent via filtration under inert conditions. Use additives like LiCl to stabilize catalytic intermediates and improve turnover .

Q. How can researchers design experiments to probe the mechanistic role of zinc in this compound-mediated reactions?

- Methodological Answer : Conduct deuterium-labeling experiments to track transmetallation steps. Compare reactivity with isotopically labeled Zn (⁶⁸Zn) via mass spectrometry. Computational studies (DFT) can model transition states to elucidate electronic effects of the 3-chlorophenyl substituent .

Q. What advanced analytical methods resolve challenges in quantifying trace bromide byproducts in reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.